

# Application Notes and Protocols: ADWX 1 in Co-culture Experiments with Immune Cells

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## Compound of Interest

Compound Name: ADWX 1

Cat. No.: B1573928

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## Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, and immune cells. The interplay between these components, particularly the interaction between cancer cells and immune cells, is a critical determinant of tumor progression and response to therapy.<sup>[1][2][3]</sup> Understanding and manipulating these interactions is a cornerstone of modern immuno-oncology. In vitro co-culture systems that recapitulate the TME are invaluable tools for studying these complex relationships and for the preclinical evaluation of novel immunomodulatory agents.<sup>[4][5][6][7][8]</sup>

**ADWX 1** is a novel peptide inhibitor that potently and selectively blocks the Kv1.3 potassium channel.<sup>[9]</sup> In T lymphocytes, the Kv1.3 channel is crucial for maintaining the membrane potential, a key process for T cell activation.<sup>[9]</sup> By inhibiting this channel, **ADWX 1** has been shown to suppress T cell activation, proliferation, and the production of pro-inflammatory cytokines such as IL-2 and IFN- $\gamma$ .<sup>[9]</sup> These characteristics suggest that **ADWX 1** may have therapeutic potential in T cell-mediated autoimmune diseases.<sup>[9]</sup> However, its role in the context of cancer immunology, where modulating the immune response is a key therapeutic strategy, remains an area of active investigation.

These application notes provide a framework for utilizing **ADWX 1** in co-culture experiments involving cancer cells and a mixture of immune cells, including T cells, Natural Killer (NK) cells,

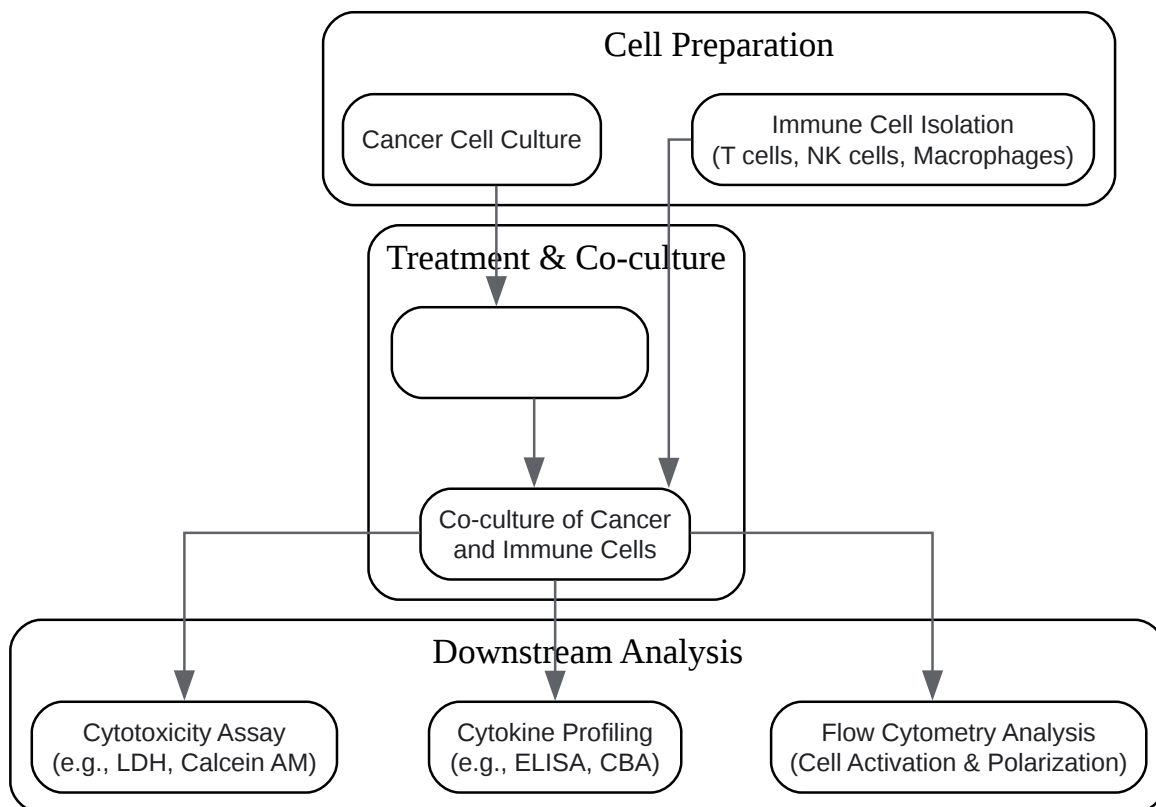
and macrophages. The objective is to assess the impact of **ADWX 1** on anti-tumor immune responses within a simulated tumor microenvironment.

## Core Objectives of Co-culture Experiments

- To evaluate the effect of **ADWX 1** on the viability and proliferation of cancer cells in the presence of immune cells.
- To determine the impact of **ADWX 1** on the cytotoxic activity of T cells and NK cells against cancer cells.
- To analyze the influence of **ADWX 1** on the activation status and cytokine secretion profile of different immune cell subsets.
- To investigate the effect of **ADWX 1** on the polarization of macrophages within the co-culture system.

## Experimental Overview

The following protocols outline a series of experiments to investigate the effects of **ADWX 1** in a co-culture system. The general workflow involves treating cancer cells with **ADWX 1**, co-culturing them with a mixed population of immune cells, and subsequently analyzing various cellular and molecular endpoints.



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Caption: Experimental workflow for **ADWX 1** co-culture experiments.

## Detailed Experimental Protocols

### Protocol 1: Cancer Cell and Immune Cell Co-culture

This protocol describes the basic setup for co-culturing cancer cells with a mixed population of peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.

Materials:

- Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- Human Peripheral Blood Mononuclear Cells (PBMCs)

- Ficoll-Paque PLUS
- **ADWX 1** (stock solution prepared in sterile DMSO)
- 96-well flat-bottom culture plates
- Recombinant human IL-2

Procedure:

- Cancer Cell Seeding:
  - Culture cancer cells to ~80% confluency.
  - Trypsinize, count, and seed the cancer cells into a 96-well plate at a density of  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete RPMI-1640 medium.
  - Incubate overnight at 37°C, 5% CO<sub>2</sub> to allow for cell adherence.
- **ADWX 1** Treatment:
  - Prepare serial dilutions of **ADWX 1** in complete RPMI-1640 medium at 2X the final desired concentrations.
  - Remove the medium from the cancer cell plate and add 100  $\mu$ L of the **ADWX 1** dilutions or vehicle control (medium with DMSO).
  - Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Immune Cell Preparation and Addition:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Resuspend PBMCs in complete RPMI-1640 medium supplemented with low-dose IL-2 (e.g., 20 IU/mL).
  - Count the immune cells and adjust the concentration.

- Add 100  $\mu$ L of the immune cell suspension to the wells containing the **ADWX 1**-treated cancer cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
- The final volume in each well should be 200  $\mu$ L.
- Co-incubation:
  - Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>.

## Protocol 2: Cytotoxicity Assay (LDH Release Assay)

This assay measures the activity of cytotoxic T lymphocytes (CTLs) and NK cells by quantifying the release of lactate dehydrogenase (LDH) from damaged cancer cells.

Materials:

- Co-culture plate from Protocol 1
- LDH Cytotoxicity Assay Kit

Procedure:

- At the end of the co-incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
- Carefully collect 50  $\mu$ L of the supernatant from each well and transfer to a new 96-well plate.
- Prepare controls as per the manufacturer's instructions (e.g., spontaneous LDH release from effector cells, spontaneous release from target cells, and maximum LDH release from target cells).
- Add the LDH reaction mixture to each well containing the supernatant.
- Incubate for 30 minutes at room temperature, protected from light.
- Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
- Calculate the percentage of specific cytotoxicity using the formula provided in the kit instructions.

## Protocol 3: Cytokine Secretion Analysis (ELISA)

This protocol is for measuring the concentration of key cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-10) in the co-culture supernatant.

Materials:

- Co-culture supernatant from Protocol 2
- ELISA kits for human IFN- $\gamma$ , TNF- $\alpha$ , and IL-10

Procedure:

- Use the remaining supernatant from the cytotoxicity assay or collect supernatant from a parallel co-culture plate.
- Perform the ELISA for each cytokine according to the manufacturer's protocol.
- Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
- Measure the absorbance at the appropriate wavelength.
- Generate a standard curve and determine the concentration of each cytokine in the samples.

## Protocol 4: Flow Cytometry for Immune Cell Phenotyping

This protocol allows for the characterization of immune cell activation and macrophage polarization.

Materials:

- Co-culture plate from Protocol 1
- Cell dissociation solution (e.g., TrypLE)
- FACS buffer (PBS with 2% FBS)

- Fluorochrome-conjugated antibodies against:
  - T cells: CD3, CD8, CD69, PD-1
  - NK cells: CD56, CD16, NKG2D
  - Macrophages: CD14, CD68, CD80 (M1 marker), CD163 (M2 marker)
- Flow cytometer

#### Procedure:

- Gently aspirate the supernatant from the co-culture wells.
- Wash the wells with PBS.
- Add a cell dissociation solution to detach the adherent cells.
- Collect all cells (adherent and suspension) and transfer to FACS tubes.
- Wash the cells with FACS buffer.
- Stain the cells with a cocktail of fluorescently labeled antibodies for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data using appropriate software to quantify the expression of markers on different immune cell populations.

## Data Presentation (Illustrative Data)

The following tables present hypothetical data to illustrate the potential outcomes of the described experiments. Note: This data is for illustrative purposes only and is not derived from actual experiments.

Table 1: Effect of **ADWX 1** on Cancer Cell Viability and Immune Cell Cytotoxicity

Treatment Group	Cancer Cell Viability (%)	% Cytotoxicity (LDH Assay)
Cancer Cells Alone	100 ± 5.2	N/A
Cancer Cells + Immune Cells	65 ± 4.8	35 ± 4.8
Cancer Cells + Immune Cells + ADWX 1 (1 nM)	75 ± 5.1	25 ± 5.1
Cancer Cells + Immune Cells + ADWX 1 (10 nM)	88 ± 6.3	12 ± 6.3
Cancer Cells + Immune Cells + ADWX 1 (100 nM)	95 ± 5.9	5 ± 5.9

Table 2: Cytokine Profile in Co-culture Supernatant

Treatment Group	IFN- $\gamma$ (pg/mL)	TNF- $\alpha$ (pg/mL)	IL-10 (pg/mL)
Immune Cells Alone	50 ± 8.1	80 ± 10.2	30 ± 5.5
Cancer Cells + Immune Cells	850 ± 75.6	600 ± 55.3	150 ± 20.1
Cancer Cells + Immune Cells + ADWX 1 (1 nM)	620 ± 60.9	450 ± 48.7	180 ± 22.4
Cancer Cells + Immune Cells + ADWX 1 (10 nM)	310 ± 42.3	200 ± 31.8	250 ± 28.9
Cancer Cells + Immune Cells + ADWX 1 (100 nM)	120 ± 25.4	95 ± 18.2	350 ± 35.7

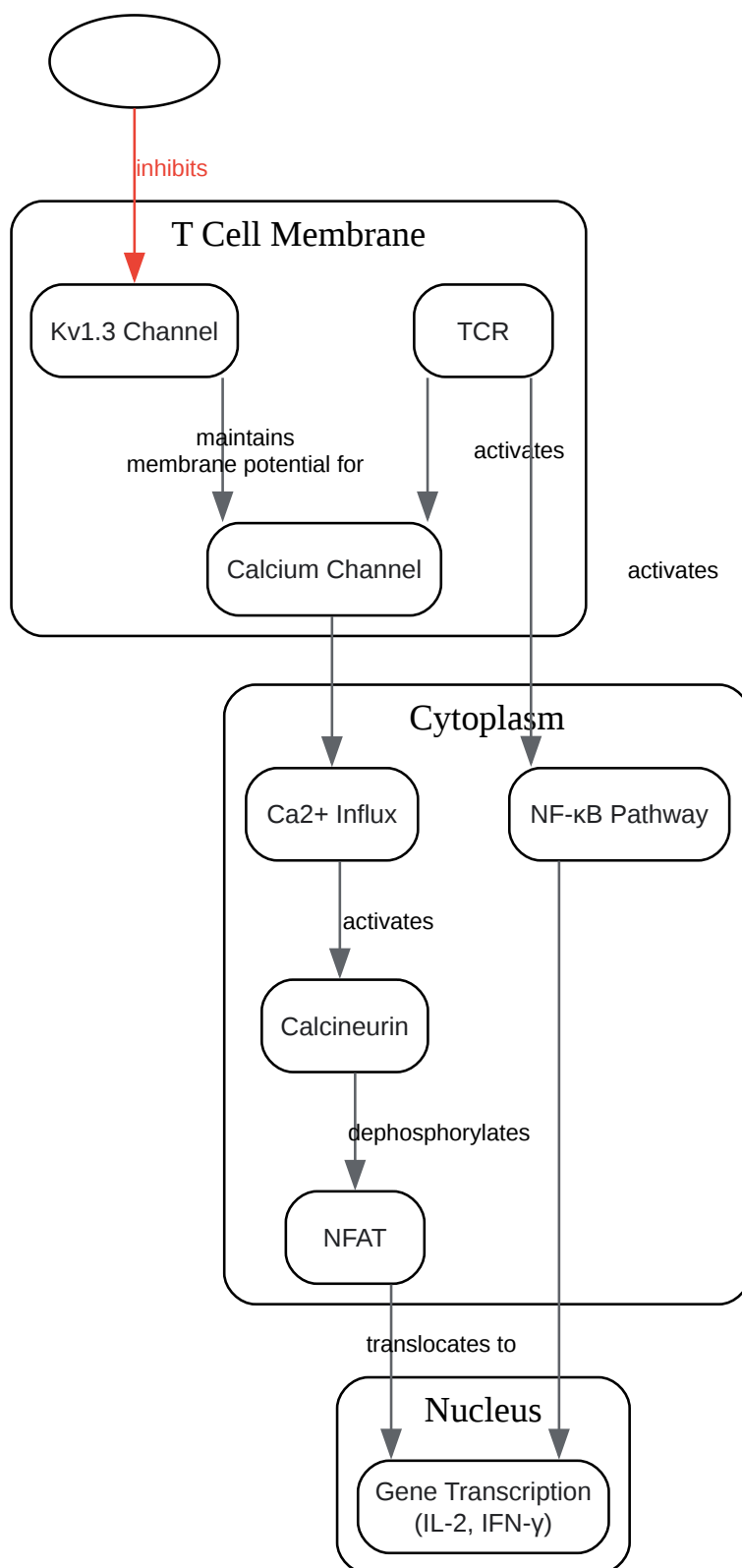
Table 3: Immune Cell Phenotype by Flow Cytometry (% Positive Cells)

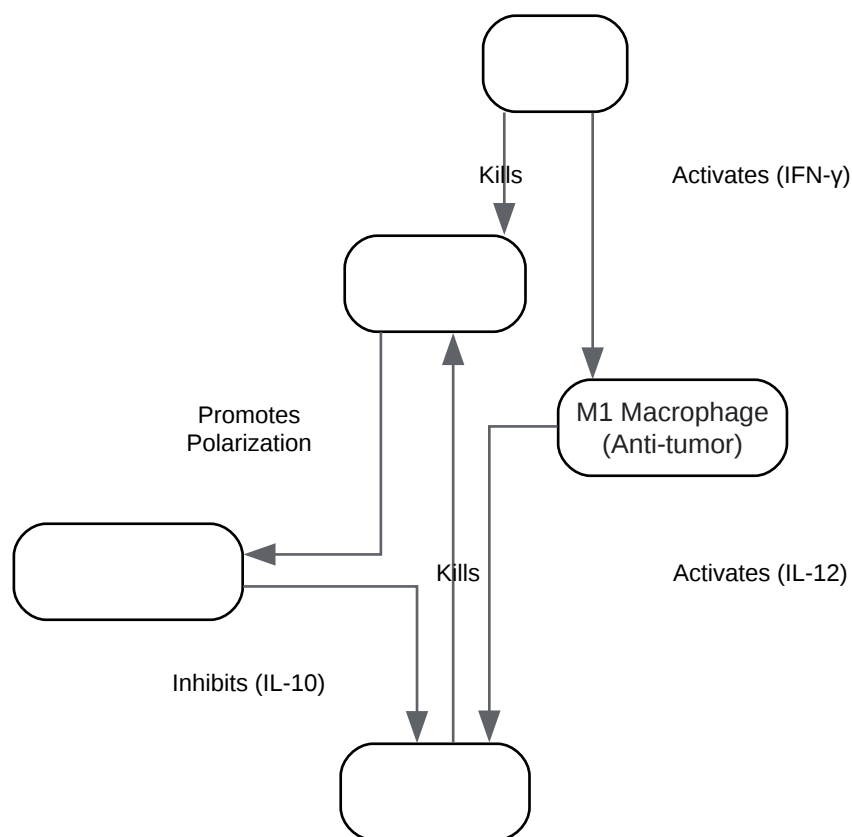


Treatment Group	CD8+CD69+ T cells	CD56+NKG2D + NK cells	CD14+CD80+ M1 Macrophages	CD14+CD163+ M2 Macrophages
Immune Cells Alone	5 ± 1.2	40 ± 4.1	15 ± 2.5	10 ± 1.8
Cancer Cells + Immune Cells	45 ± 5.3	75 ± 6.8	35 ± 4.2	25 ± 3.1
Cancer Cells + Immune Cells + ADWX 1 (10 nM)	20 ± 3.1	60 ± 5.9	20 ± 3.3	45 ± 4.7

## Signaling Pathways

**ADWX 1** is known to inhibit the Kv1.3 potassium channel, which is a critical regulator of T cell activation. The inhibition of this channel leads to a reduction in calcium influx and subsequent downstream signaling events, including the NF-κB pathway.[9]





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Address: 3281 E Guasti Rd

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